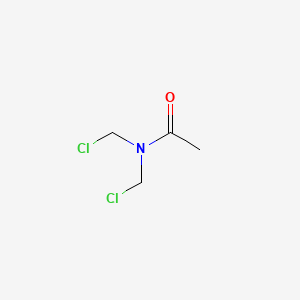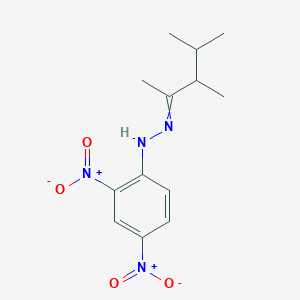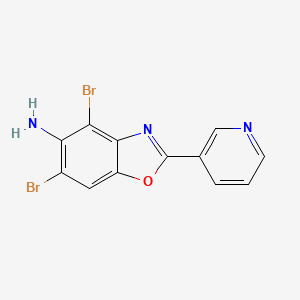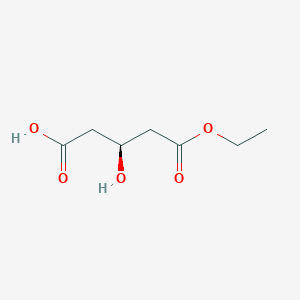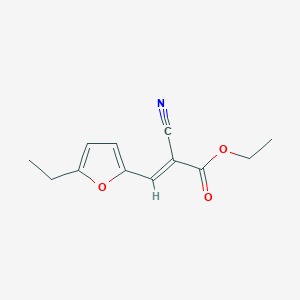![molecular formula C14H19NO4 B13801183 N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine](/img/structure/B13801183.png)
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine is a complex organic compound featuring a trimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine typically involves multi-step organic reactions. One common approach includes the formation of the benzoannulene core followed by the introduction of the trimethoxy groups. The final step involves the formation of the hydroxylamine moiety under controlled conditions, often using reagents such as hydroxylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
化学反応の分析
Types of Reactions
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives, oximes, and amines, depending on the reaction conditions and reagents used.
科学的研究の応用
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its pharmacological properties, including potential anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The trimethoxyphenyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), leading to disruption of cellular processes. The hydroxylamine moiety can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
類似化合物との比較
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo7annulen-6-ylidene)hydroxylamine is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. Its combination of a benzoannulene core with a hydroxylamine group provides unique chemical reactivity and biological activity compared to other trimethoxyphenyl-containing compounds.
annulen-6-ylidene)hydroxylamine, highlighting its synthesis, reactions, applications, and unique properties
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
N-(2,3,4-trimethoxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)hydroxylamine |
InChI |
InChI=1S/C14H19NO4/c1-17-12-7-9-5-4-6-10(15-16)8-11(9)13(18-2)14(12)19-3/h7,16H,4-6,8H2,1-3H3 |
InChIキー |
RCAKSFBHTACZEL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2CC(=NO)CCCC2=C1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


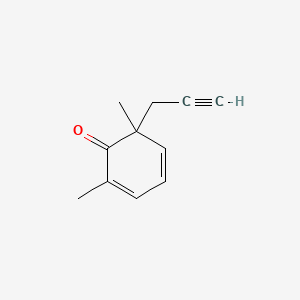
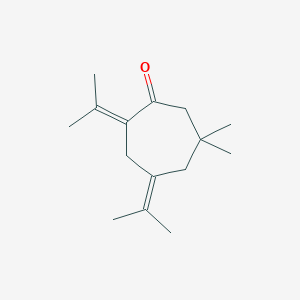
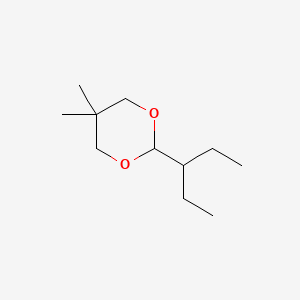


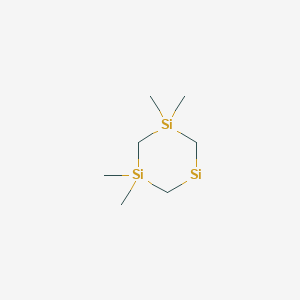
![2,5-Cyclohexadien-1-one, 4,4'-[3-(2,3,4,5-tetrachloro-2,4-cyclopentadien-1-ylidene)-1,2-cyclopropanediylidene]bis[2,6-bis(1,1-dimethylethyl)-](/img/structure/B13801151.png)
